5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene
Overview
Description
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9ClF2O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and propan-2-yloxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene typically involves the reaction of 5-chloro-1,3-difluorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene exerts its effects depends on its interaction with molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propan-2-yloxy group can also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene
- 5-Chloro-1,3-difluoro-2-(methoxy)benzene
- 5-Chloro-1,3-difluoro-2-(ethoxy)benzene
Uniqueness
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene is unique due to the specific combination of chlorine, fluorine, and propan-2-yloxy groups. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-1,3-difluoro-2-propan-2-yloxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGDMVABRZNJOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228299 | |
Record name | Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395038-96-6 | |
Record name | Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395038-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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